terbium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with an abundance in Earth’s crust similar to that of thallium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound-155 can be produced via the 155 Gd (p,n) 155 Tb and 156 Gd (p,2n) 155 Tb nuclear reactions using a cyclotron .

Industrial Production Methods: Commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays .

Análisis De Reacciones Químicas

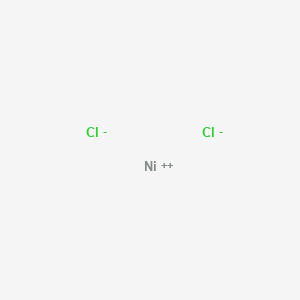

Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound (III) halides, such as this compound (III) fluoride (TbF3), this compound (III) chloride (TbCl3), this compound (III) bromide (TbBr3), and this compound (III) iodide (TbI3) . This compound also reacts with water to form this compound hydroxide .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form this compound (III, IV) oxide (Tb4O7).

Reduction: this compound (III, IV) oxide can be reduced with hydrogen to form this compound (III) oxide (Tb2O3).

Substitution: this compound reacts with acids to form this compound salts, such as this compound nitrate (Tb(NO3)3).

Major Products:

- This compound (III) fluoride (TbF3)

- This compound (III) chloride (TbCl3)

- This compound (III) bromide (TbBr3)

- This compound (III) iodide (TbI3)

- This compound (III, IV) oxide (Tb4O7)

- This compound (III) oxide (Tb2O3)

- This compound nitrate (Tb(NO3)3)

Aplicaciones Científicas De Investigación

Terbium has a wide range of scientific research applications:

Biology and Medicine: this compound-161 is used in nuclear medicine for imaging and therapeutic purposes. This compound-based nanoparticles are also explored for advanced drug delivery systems.

Industry: this compound is used in low-energy lightbulbs and mercury lamps to improve the safety of medical X-rays by allowing the same quality image to be produced with a much shorter exposure time.

Mecanismo De Acción

Terbium is compared with other lanthanides such as cerium, dysprosium, and europium:

Cerium (Ce): Both this compound and cerium can exist in +3 and +4 oxidation states.

Dysprosium (Dy): this compound and dysprosium are used together in the magnetostrictive alloy Terfenol-D.

Europium (Eu): this compound and europium are used in phosphors for their luminescent properties.

Uniqueness: this compound’s unique properties include its strong paramagnetism, green luminescence, and its use in advanced medical imaging and therapeutic applications .

Comparación Con Compuestos Similares

- Cerium (Ce)

- Dysprosium (Dy)

- Europium (Eu)

- Gadolinium (Gd)

Terbium’s versatility and unique properties make it a valuable element in various scientific and industrial applications.

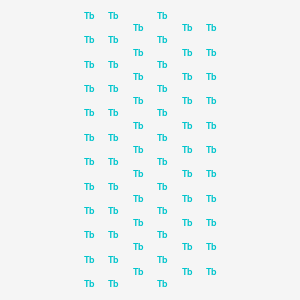

Propiedades

Número CAS |

8007-69-0 |

|---|---|

Fórmula molecular |

Tb69 |

Peso molecular |

10965.849 g/mol |

Nombre IUPAC |

terbium |

InChI |

InChI=1S/69Tb |

Clave InChI |

LFOGACWASPURPK-UHFFFAOYSA-N |

SMILES canónico |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate](/img/structure/B12509122.png)

![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)

![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)

![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)

![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)

![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)

![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)